molecular formula C18H23NO5S B1665755 Arecaidine but-2-ynyl ester tosylate CAS No. 119630-77-2

Arecaidine but-2-ynyl ester tosylate

Cat. No.: B1665755
CAS No.: 119630-77-2
M. Wt: 365.4 g/mol
InChI Key: GKPXMGUNTQSFGA-UHFFFAOYSA-N
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Description

Arecaidine but-2-ynyl ester tosylate is a potent muscarinic agonist that selectively activates muscarinic acetylcholine receptor M2. This compound is known for its ability to decrease mean arterial pressure and heart rate in rats, making it a valuable tool in cardiovascular research .

Scientific Research Applications

Arecaidine but-2-ynyl ester tosylate is extensively used in scientific research due to its selective activation of muscarinic acetylcholine receptor M2. Some of its applications include:

Safety and Hazards

According to the Safety Data Sheet, Arecaidine But-2-Ynyl Ester Tosylate is classified as having acute toxicity, oral (Category 4, H302) and skin corrosion/irritation (Category 2, H315) .

Biochemical Analysis

Biochemical Properties

Arecaidine but-2-ynyl ester tosylate interacts with muscarinic acetylcholine receptors, specifically the M2 subtype . These receptors are part of the G-protein coupled receptor superfamily and are involved in various biochemical reactions, including the regulation of heart rate and mean arterial pressure .

Cellular Effects

In cellular processes, this compound has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats . It also influences cell function by interacting with muscarinic acetylcholine receptors, which play a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to muscarinic acetylcholine receptors, specifically the M2 subtype . This binding can lead to various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on mean arterial pressure and heart rate are dose-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats

Metabolic Pathways

Given its interaction with muscarinic acetylcholine receptors, it is likely involved in pathways related to acetylcholine signaling .

Transport and Distribution

Given its interaction with muscarinic acetylcholine receptors, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interaction with muscarinic acetylcholine receptors, it is likely localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arecaidine but-2-ynyl ester tosylate involves the esterification of arecaidine with but-2-ynyl alcohol in the presence of tosyl chloride. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and purification through crystallization or chromatography are likely employed.

Chemical Reactions Analysis

Types of Reactions

Arecaidine but-2-ynyl ester tosylate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the nucleophile or azide used. For example, substitution with an amine would yield an amide, while click chemistry with an azide would produce a triazole derivative.

Comparison with Similar Compounds

Similar Compounds

    Arecaidine propargyl ester: Another muscarinic agonist with similar selectivity for muscarinic receptors.

    Oxotremorine: A non-selective muscarinic agonist used in various pharmacological studies.

    Carbachol: A cholinergic agonist that activates both nicotinic and muscarinic receptors.

Uniqueness

Arecaidine but-2-ynyl ester tosylate is unique due to its high selectivity for muscarinic acetylcholine receptor M2, making it a valuable tool for studying specific physiological and pharmacological processes without significant off-target effects .

Properties

IUPAC Name

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXMGUNTQSFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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